![molecular formula C20H20N2O3S B2849416 N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-2,3-dimethoxybenzamide CAS No. 496016-19-4](/img/structure/B2849416.png)

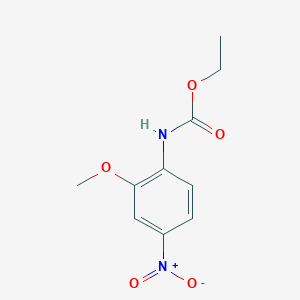

N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-2,3-dimethoxybenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

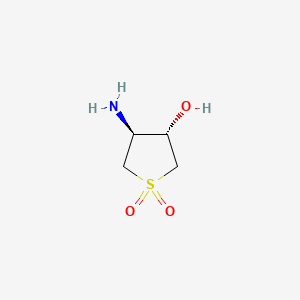

This compound is a benzamide derivative, which means it contains a benzene ring attached to an amide group. The benzene ring is substituted with two methyl groups and a thiazole ring. The thiazole ring is a five-membered ring containing one nitrogen atom and one sulfur atom. The benzamide moiety is substituted with two methoxy groups .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzene ring, a thiazole ring, and an amide group. The benzene ring and the thiazole ring are likely to be planar due to the presence of conjugated pi bonds. The amide group could participate in hydrogen bonding, which could influence the compound’s physical and chemical properties .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the benzene and thiazole rings could make the compound relatively stable and resistant to oxidation. The amide group could allow the compound to participate in hydrogen bonding, which could influence its solubility in different solvents .Scientific Research Applications

Chemical Synthesis and Protective Group Utilization

The use of dimethoxybenzyl groups as N-protecting agents in chemical synthesis is well-documented. Grunder-Klotz and Ehrhardt (1991) explored the 3,4-dimethoxybenzyl moiety for N-protection of 3,4-diphenyl 1,2-thiazetidine 1,1-dioxide derivatives, showcasing its potential in smooth elimination processes, with yields influenced by substituents on the phenyl ring (Grunder-Klotz & Ehrhardt, 1991).

Material Science and Luminescence Sensing

In material science, Shi et al. (2015) synthesized novel dimethylphenyl imidazole dicarboxylate-based lanthanide(III)-organic frameworks with potential as fluorescence sensors for benzaldehyde-based derivatives. These frameworks exhibit characteristic emission bands and selective sensitivity, highlighting their application in chemical sensing (Shi et al., 2015).

Organic Chemistry and Carbene Chemistry

In the realm of carbene chemistry, Leuthäuber et al. (2008) investigated the electron-donating properties of N-heterocyclic carbenes in Grubbs II complexes, showing how substituent nature influences redox potentials. This research provides insight into the pi-face donor properties of such carbenes, relevant for catalysis and organic synthesis applications (Leuthäuber et al., 2008).

Metal-Organic Frameworks and Catalysis

Further, Musgrave et al. (2014) detailed the synthesis of iron(II) complexes involving ditopic carbanionic carbenes, offering a novel approach to generating complexes with unique coordination environments. This work underscores the role of such complexes in catalysis and material science (Musgrave et al., 2014).

Properties

IUPAC Name |

N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-2,3-dimethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O3S/c1-12-8-9-14(13(2)10-12)16-11-26-20(21-16)22-19(23)15-6-5-7-17(24-3)18(15)25-4/h5-11H,1-4H3,(H,21,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDLNTRYGFVBSRR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C2=CSC(=N2)NC(=O)C3=C(C(=CC=C3)OC)OC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((4-cyclohexylphenyl)sulfonyl)-8-fluoro-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2849333.png)

![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]propanamide](/img/structure/B2849335.png)

![3-[(2,4-dimethylphenyl)sulfonyl]-N-(4-fluorobenzyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2849339.png)

![N-(benzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide](/img/structure/B2849345.png)

![4-chloro-N'-{[5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-4-ylidene]methyl}benzohydrazide](/img/structure/B2849346.png)

![2-[6-(2-fluorobenzyl)-1,1-dioxido-1,2,6-thiadiazinan-2-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2849348.png)